molecular formula C12H13Br B2954967 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823935-93-8

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Cat. No.: B2954967
CAS No.: 1823935-93-8
M. Wt: 237.14
InChI Key: AHLCEEWFXDANTP-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromomethylphenyl substituent.

Mechanism of Action

Target of Action

The primary targets of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .

Mode of Action

The exact mode of action of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to interact with its targets by adding three-dimensional character and saturation to compounds . This can potentially alter the interaction between the drug and its target, leading to changes in the drug’s effect.

Biochemical Pathways

The specific biochemical pathways affected by 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif has been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These applications suggest that the BCP motif, and by extension 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane, could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif influences the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to improve the physicochemical properties of prospective drug candidates . This suggests that this compound could potentially have beneficial effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif is stable and can be stored at 2-8°c . This suggests that the compound could potentially be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often utilizes continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing gram quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.

Comparison with Similar Compounds

Similar Compounds

    Cubanes: Another class of compounds with a similar three-dimensional structure.

    Higher Bicycloalkanes: Compounds with larger bicyclic frameworks.

Uniqueness

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to its ability to add three-dimensional character and saturation to compounds. This property makes it a valuable bioisostere in drug discovery, offering advantages such as increased solubility, potency, and metabolic stability compared to other similar compounds .

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLCEEWFXDANTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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